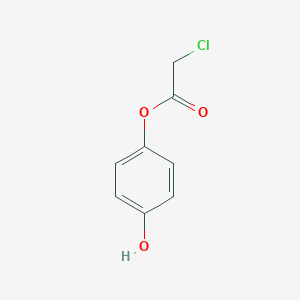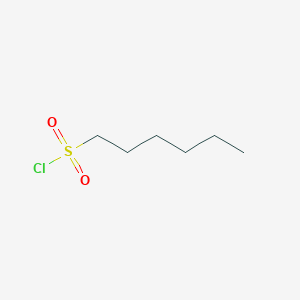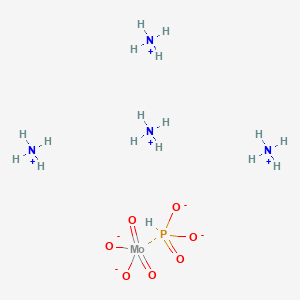
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀. It is a well-known heteropolymetalate of the Keggin structural class. This compound is recognized for its yellow crystalline appearance and has a molar mass of 1876.35 g/mol . It has found numerous applications in various fields due to its unique properties.
Vorbereitungsmethoden
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be synthesized by heating ammonium orthomolybdate with phosphoric acid and nitric acid. The reaction yields ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate . The reaction is as follows: [ 12 (NH₄)₆Mo₇O₂₄(H₂O)₄ + 7 Na₂HPO₄(H₂O) + 65 HNO₃ \rightarrow 7 (NH₄)₃Mo₁₂PO₄₀ + 51 NH₄NO₃ + 14 NaNO₃ + 56 H₂O ]
Analyse Chemischer Reaktionen
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can act as an oxidizing agent due to the presence of molybdenum in its structure.
Reduction: Under certain conditions, the molybdenum in ammonium phosphomolybdate can be reduced from Mo(VI) to Mo(V).
Substitution: The compound can participate in substitution reactions where its ammonium ions are replaced by other cations.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ammonium phosphomolybdate can lead to the formation of mixed-valence compounds .
Wissenschaftliche Forschungsanwendungen
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which ammonium phosphomolybdate exerts its effects involves its redox activity. The compound can act as an electron reservoir, facilitating electron transfer processes. The molecular targets and pathways involved include the participation of bridging oxygen atoms with reduced metal ion Mo(V) and nearest oxidized Mo(VI) partner . This redox activity is crucial for its applications in catalysis and other fields.
Vergleich Mit ähnlichen Verbindungen
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be compared with other similar compounds, such as:
- Ammonium molybdophosphate
- Triammonium 12-molybdophosphate
These compounds share similar structural features but differ in their specific applications and properties. This compound is unique due to its robust electron reservoir capability and its wide range of applications in various fields .
Eigenschaften
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
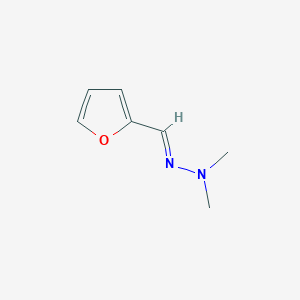
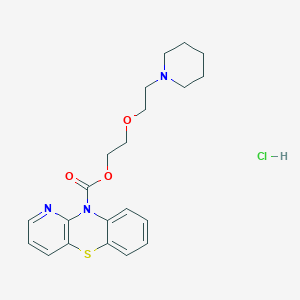

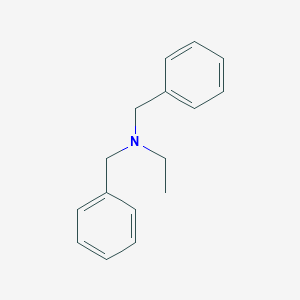
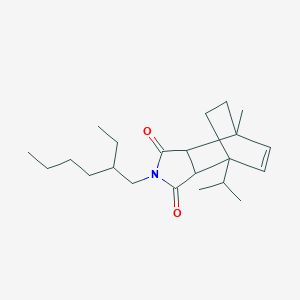
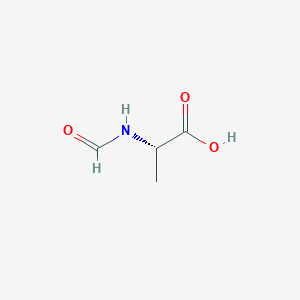
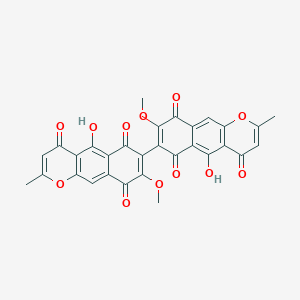
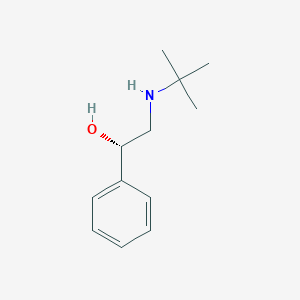
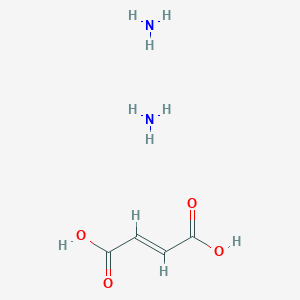

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
![7-Chloro-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
